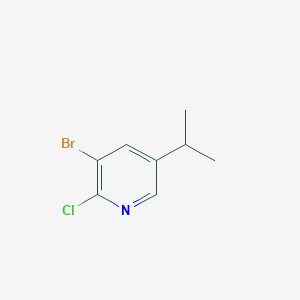

3-Bromo-2-chloro-5-propan-2-ylpyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-chloro-5-propan-2-ylpyridine is a useful research compound. Its molecular formula is C8H9BrClN and its molecular weight is 234.52. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalysis and Chemical Synthesis

3-Bromo-2-chloro-5-propan-2-ylpyridine serves as a key intermediate in various catalytic and synthetic processes. For instance, the selective amination of polyhalopyridines, including similar compounds, is catalyzed by a palladium-Xantphos complex, yielding high chemoselectivity and isolated yields, demonstrating its utility in the synthesis of pyridine derivatives (Jianguo Ji, Tao Li, & W. Bunnelle, 2003). Additionally, its reactions with tin(II) halides and tetrabutylammonium halides for carbonyl propargylation or allenylation highlight its versatility in creating varied organic structures (Y. Masuyama, A. Ito, Mamiko Fukuzawa, Kohji Terada, & Y. Kurusu, 1998).

Structural Studies and Material Science

The compound and its derivatives have been analyzed for their structural properties, contributing to the understanding of molecular geometry and intermolecular interactions in solid states. Studies on compounds like 6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine reveal insights into crystal packing, highlighting the importance of π-π interactions and hydrogen bonding in stabilizing crystal structures (Y. Rodi, S. Luis, I. Martí, Vicente Martí‐Centelles, & Y. Ouzidan, 2013).

Molecular Electronics and Photonics

The synthesis and manipulation of pyridine derivatives, including this compound, find applications in the development of materials for electronics and photonics. The preparation of novel heteroarylpyridines through Suzuki cross-coupling reactions, utilizing similar halogenated pyridines, showcases the potential of these compounds in creating molecular rods and electronic materials (Paul R. Parry, Changsheng Wang, A. Batsanov, M. Bryce, & B. Tarbit, 2002).

Environmental and Analytical Chemistry

Compounds like bromoform, a byproduct similar in halogenation pattern to this compound, have been used as tracers for monitoring water masses, demonstrating an environmental application of halogenated compounds in tracking and studying coastal water dynamics (Jae-Sam Yang, 2001).

Properties

IUPAC Name |

3-bromo-2-chloro-5-propan-2-ylpyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrClN/c1-5(2)6-3-7(9)8(10)11-4-6/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEKVQBJEFRBUPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(N=C1)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.52 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-5-chlorothiophene-2-carboxamide](/img/structure/B2784682.png)

![2-((3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2784685.png)

![2-{[(2-fluorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2784690.png)

![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide](/img/structure/B2784696.png)

![2-Benzyl-1-(3-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2784698.png)

![4-methoxy-2,5-dimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2784704.png)